Cas no 133095-33-7 (5-(pyrrolidin-1-yl)pentanoic acid hydrochloride)
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrrolidin-1-yl-pentanoic acid hydrochloride
- 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride
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- Inchi: 1S/C9H17NO2.ClH/c11-9(12)5-1-2-6-10-7-3-4-8-10;/h1-8H2,(H,11,12);1H
- InChI Key: YGJUVCSTFJRHEM-UHFFFAOYSA-N
- SMILES: C(N1CCCC1)CCCC(=O)O.Cl
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525450-10mg |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525450-50mg |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B525450-100mg |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-55289-0.05g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 0.05g |
$173.0 | 2023-02-10 | |
| Enamine | EN300-55289-0.1g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 0.1g |
$257.0 | 2023-02-10 | |
| Enamine | EN300-55289-0.25g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 0.25g |
$367.0 | 2023-02-10 | |
| Enamine | EN300-55289-0.5g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 0.5g |
$579.0 | 2023-02-10 | |
| Enamine | EN300-55289-1.0g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 1.0g |
$743.0 | 2023-02-10 | |
| Enamine | EN300-55289-2.5g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 2.5g |
$1454.0 | 2023-02-10 | |
| Enamine | EN300-55289-5.0g |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride |
133095-33-7 | 95% | 5.0g |
$2152.0 | 2023-02-10 |
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride
Introduction to 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride (CAS No. 133095-33-7) and Its Emerging Applications in Chemical Biology
5-(pyrrolidin-1-yl)pentanoic acid hydrochloride, identified by the CAS number 133095-33-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyrrolidinyl moiety linked to a pentanoic acid backbone with a hydrochloride salt form, has garnered attention due to its structural versatility and potential biological activities. The integration of the pyrrolidin-1-yl group into the molecular framework imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and mechanistic studies.
The pentanoic acid component contributes to the compound's solubility and reactivity, while the hydrochloride form enhances its stability and bioavailability, which are critical factors in pharmaceutical development. Recent advancements in medicinal chemistry have highlighted the utility of such derivatives in modulating various biological pathways. Specifically, the pyrrolidinyl ring is known for its presence in numerous bioactive molecules, including neurotransmitter receptors and enzyme inhibitors, underscoring its importance as a pharmacophore.
In recent years, researchers have explored the pharmacological potential of 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride in several therapeutic areas. One notable area is its application as an intermediate in the synthesis of small-molecule inhibitors targeting neurological disorders. Studies have demonstrated that derivatives of this compound can interact with specific binding sites on neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as epilepsy and cognitive dysfunction. The structural motif of 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride allows for fine-tuning of binding affinity and selectivity, making it a promising candidate for further development.
Furthermore, the compound has shown promise in preclinical models as a modulator of metabolic pathways. The pyrrolidinyl group's ability to engage with biological targets related to lipid metabolism has been particularly intriguing. Emerging research suggests that 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride may influence key enzymes involved in fatty acid synthesis and oxidation, offering potential implications for treating metabolic syndromes. These findings align with broader trends in drug discovery, where targeting multifunctional enzymes and pathways is increasingly recognized as a strategy for developing effective therapeutics.
The synthesis of 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride involves well-established organic chemistry techniques, including condensation reactions and functional group transformations. The hydrochloride salt form is typically obtained by treating the free acid with hydrochloric acid under controlled conditions, ensuring high yield and purity. This synthetic accessibility makes it an attractive molecule for both academic research and industrial applications. The compound's stability under various storage conditions further enhances its practicality as a research tool.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride and its biological targets. These studies have provided insights into binding affinities, enzyme kinetics, and potential side effects, guiding the design of more refined derivatives. The integration of machine learning algorithms has further accelerated this process by enabling rapid screening of analogs based on structural features predictive of biological activity. Such computational approaches are becoming indispensable in modern drug discovery pipelines.
The growing interest in 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride is also reflected in the increasing number of patents filed for its derivatives and related applications. Pharmaceutical companies and academic institutions are actively investigating its potential as a lead compound or building block for novel therapeutics. The versatility of this scaffold allows for modifications at multiple positions, enabling the creation of libraries of compounds with diverse pharmacological profiles. This flexibility underscores its significance as a tool in synthetic chemistry and drug development.
Future directions in research on 5-(pyrrolidin-1-yl)pentanoic acid hydrochloride may include exploring its role in disease models more comprehensively. Preclinical studies are needed to validate its therapeutic efficacy and safety profiles before moving to human trials. Additionally, investigating its interactions with other biomolecules could reveal novel mechanisms of action or reveal unexpected side effects. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating laboratory findings into tangible benefits for patients.
In conclusion,5-(pyrrolidin-1-yl)pentanoic acid hydrochloride (CAS No. 133095-33-7) represents a compelling example of how structural innovation can drive advancements in chemical biology and pharmaceutical science. Its unique combination of physicochemical properties and biological relevance positions it as a valuable asset in ongoing research efforts aimed at addressing complex diseases. As methodologies for drug discovery continue to evolve, compounds like this one will play an increasingly pivotal role in shaping the future of medicine.
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